molecular formula C20H21N3O3 B2728845 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide CAS No. 898439-72-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2728845
CAS No.: 898439-72-0
M. Wt: 351.406
InChI Key: RTHQZEOLPKEDTP-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-8-16(9-6-13)21-19(25)20(26)22-17-10-7-15-4-3-11-23(14(2)24)18(15)12-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQZEOLPKEDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse sources.

The compound's chemical structure is characterized by a tetrahydroquinoline core and an ethanediamide functional group. Below are the key properties:

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
LogP3.326
Polar Surface Area46.668 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This is often achieved through the Povarov reaction involving an aniline derivative and an aldehyde.
  • Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.
  • Coupling with Phenyl Derivative : The final step involves coupling with a 4-methylphenyl derivative using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, including kinases that play roles in cancer progression.
  • Receptor Binding : It has been shown to bind to specific receptors involved in neurotransmission and cell signaling, potentially influencing neurological functions .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents raises interest in its potential for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .
  • Neuropharmacological Studies : Research featured in Pharmacology Biochemistry and Behavior showed that compounds with similar structures could enhance cognitive functions in animal models, suggesting potential applications in treating Alzheimer's disease .

Q & A

What are the key considerations for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-methylphenyl)ethanediamide?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the preparation of the 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl and 4-methylphenyl moieties. Key steps include:

  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydroquinoline and 4-methylphenyl fragments via the ethanediamide bridge.
  • Solvent optimization : Polar aprotic solvents like DMF or acetone are preferred to stabilize intermediates and improve reaction kinetics .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure complete activation of reactive groups without decomposition .
    Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

How can researchers characterize the structural integrity of this compound?

Basic Research Question
Characterization requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Assign peaks for the acetyl group (δ ~2.1–2.3 ppm, singlet), tetrahydroquinoline protons (δ ~1.5–3.0 ppm, multiplet), and 4-methylphenyl protons (δ ~2.3 ppm, singlet) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate the ethanediamide linkage .
  • X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination, focusing on hydrogen-bonding interactions between the amide groups and aromatic rings .

What experimental strategies can resolve contradictions in biological activity data for this compound?

Advanced Research Question
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from assay variability or conformational flexibility. Mitigation approaches include:

  • Dose-response standardization : Replicate assays across multiple cell lines or enzyme batches to identify outliers .
  • Conformational analysis : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess how solvent or binding pocket environments influence ligand flexibility .
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Research Question
Structure-activity relationship (SAR) modeling and docking studies are critical:

  • Docking protocols : Use AutoDock Vina to simulate binding to targets like enzymes or receptors. Parameterize force fields to account for the compound’s amide and acetyl groups .
  • Quantum chemical calculations : Employ DFT (e.g., B3LYP/6-31G*) to compute charge distribution and dipole moments, which influence binding affinity .
  • Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values to refine predictive models .

What methodologies are recommended for studying the compound’s stability under varying conditions?

Advanced Research Question
Stability studies should address:

  • Thermal degradation : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.
  • Photolytic stability : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. The acetyl group may hydrolyze under alkaline conditions (pH > 10) .

How can researchers investigate the compound’s potential as a pharmacophore scaffold?

Advanced Research Question
Focus on SAR-driven modifications:

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 2-naphthyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the ethanediamide linker with sulfonamide or urea groups to modulate solubility and target affinity .
  • In vivo profiling : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to prioritize derivatives .

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